2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Description
2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is a halogenated aromatic ethanol derivative. Its molecular formula is C₉H₈Cl₂FO₂, with a molecular weight of 247.07 g/mol. The compound features a dichloro-substituted ethanol backbone attached to a 4-fluoro-2-methoxyphenyl ring. The presence of electron-withdrawing chlorine atoms, a fluorine substituent, and a methoxy group influences its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C9H9Cl2FO2 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO2/c1-14-7-4-5(12)2-3-6(7)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChI Key |
RQCVHXBUVOEHSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol typically involves the following key steps:
- Functionalization of a 4-fluoro-2-methoxyphenyl starting material.
- Introduction of the dichloromethyl group at the alpha carbon adjacent to the aromatic ring.
- Formation of the ethanol moiety with retention of the halogen and methoxy substituents.
Method Based on Schiff Base and Copper-Catalyzed Halogenation
A notable synthesis reported involves the use of a Schiff base intermediate derived from a 4-fluorophenyl hydrazone derivative, followed by copper-catalyzed dichlorination in the presence of carbon tetrachloride:
- The reaction is performed in dimethyl sulfoxide solvent with tetramethylethylenediamine and copper(I) chloride as catalyst.
- Carbon tetrachloride serves as the chlorine source, providing the dichloromethyl group.
- After completion (1–3 hours), the reaction mixture is acidified and extracted to isolate the product.
- Purification involves washing with water, brine, drying over sodium sulfate, and concentration in vacuo.
This method is notable for its direct introduction of the dichloromethyl group adjacent to the aromatic ring and formation of the hydroxyl group in one pot, offering a relatively straightforward route.
Synthetic Routes via Suzuki Coupling and Grignard Reactions (Analogous Strategies)
In related aromatic systems, complex substituted phenyl ethanol derivatives have been synthesized via:
- Wittig reaction to form vinyl intermediates.
- Hydrogenation to saturated alcohols.
- Suzuki coupling to introduce aryl substituents.
- Grignard reagent addition to esters to form tertiary alcohols.
- Cyanation and hydrolysis steps to introduce cyano and amide groups.
While these methods are more elaborate, they showcase the versatility of palladium-catalyzed cross-coupling and organometallic additions in constructing complex aromatic alcohols.
Comparative Data Table of Preparation Methods
Research Discoveries and Notes
The copper-catalyzed method using Schiff base intermediates and carbon tetrachloride is a relatively recent and efficient approach that allows for direct installation of the dichloromethyl group and formation of the ethanol moiety in one step, minimizing purification steps and increasing atom economy.
The nitration and subsequent functionalization of 4-fluoro-2-methoxyaniline provide a robust route to substituted intermediates, which can be further elaborated to the target compound, though requiring multiple steps and careful temperature control to avoid deactivation or side reactions.
Hydrogenation and dehydration methods, while traditionally applied to methoxy-substituted phenyl ethanols, demonstrate the importance of catalytic hydrogenation in preparing key intermediates with high selectivity and yield, which can be adapted for halogenated analogs.
Advanced synthetic strategies involving palladium-catalyzed cross-coupling and organometallic additions, although more complex and lower yielding, offer routes to structurally diverse aromatic alcohols, potentially useful for analog synthesis and derivatization.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form a ketone derivative under controlled conditions:
Reagents :
-
KMnO₄/H⁺ or CrO₃
-
Acetic acid as solvent additive
Mechanistic pathway :
-
Protonation of the hydroxyl group
-
Hydride abstraction by the oxidizing agent
-
Formation of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanone
Key observation :
-
Mn-based catalysts achieve up to 970 catalytic turnovers in analogous alcohol oxidations .
-
Competitive C–H activation occurs at benzylic positions under strong oxidative conditions .
Nucleophilic Substitution Reactions
The β-chlorine atoms participate in SN2 displacements:
Example reaction :
Reagent : Sodium hydroxide (aqueous)
Product : 2-chloro-1-(4-fluoro-2-methoxyphenyl)ethylene oxide
Mechanism :
-
Hydroxide attack at β-carbon
-
Simultaneous elimination of chloride ion
-
Epoxide formation via intramolecular cyclization
Steric hindrance from the adjacent dichloro group reduces reaction rates compared to monochloro analogs.
Acid-Catalyzed Dehydration
Under acidic conditions, the compound undergoes elimination:
Conditions :
-
H₂SO₄ (concentrated)
-
Heat (80–100°C)
Products :
-
1-(4-fluoro-2-methoxyphenyl)-1,2-dichloroethylene (major)
-
Water (byproduct)
Kinetic control :
-
Zaitsev orientation dominates due to stability of conjugated system.
Catalytic Hydrogenation
The dichlorinated carbon undergoes partial reduction:
| Catalyst System | Selectivity | Yield |
|---|---|---|
| Pd/C (H₂ atmosphere) | C-Cl bond reduction | 45–60% |
| Ni-Raney (high pressure) | Full dechlorination | 82% |
Side reactions :
-
Hydrogenolysis of methoxy group to phenol (observed at >150°C).
Esterification Reactions
The hydroxyl group forms esters with acyl chlorides:
General reaction :
2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol + AcCl →
2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethyl acetate + HCl
Conditions :
-
Pyridine base
-
0°C → room temperature
-
Reaction completion: 2–4 hours
Yield optimization :
-
Bulky acyl groups require longer reaction times (up to 12 hours).
Scientific Research Applications
Research indicates that 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol has potential biological activity, allowing it to interact with various biomolecules, potentially modulating enzyme activity and receptor binding. The hydroxyl group can form hydrogen bonds, while the halogen substituents may engage in halogen bonding, enhancing its biological efficacy. Studies have focused on its interactions with biological targets, with its ability to form hydrogen bonds and engage in halogen bonding suggesting it may influence various biochemical pathways. Research is ongoing to elucidate its precise mechanisms of action and potential therapeutic applications.
Structural Similarities and Uniqueness
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its combination of multiple halogen groups and a methoxy substituent, providing distinct chemical reactivity and potential biological activity compared to these similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-ol | Contains an amino group | Exhibits different reactivity due to amino substitution |
| 4-Fluoro-3-methoxyphenol | Lacks dichloro substitution | Simpler structure without halogen complexity |
| 4-Fluorophenol | No methoxy or dichloro groups | Basic phenolic structure, less functional diversity |
| 3-Chloro-4-fluorophenol | Contains one chlorine atom | Similar halogenated structure but fewer substituents |
Applications in Medicinal Chemistry and Organic Synthesis
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects .
Comparison with Similar Compounds
Substituent and Functional Group Analysis
The table below compares key structural and physical properties of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol with related compounds:
Key Structural Differences and Implications
Functional Groups: The target compound’s ethanol group enables hydrogen bonding, enhancing solubility in polar solvents compared to ketone analogs (e.g., 2,2-Dichloro-1-(3-fluorophenyl)ethanone) . Ketone derivatives (e.g., 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone) exhibit higher reactivity in nucleophilic addition reactions due to the carbonyl group .
Chlorine substituents (e.g., in 2,2-Dichloro-1-(2-chlorophenyl)ethanol) increase lipophilicity and may enhance membrane permeability in biological systems .
Physical Properties: Melting points vary significantly: 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone melts at 98°C, while the target compound’s melting point is unreported but likely lower due to reduced crystallinity from the bulky methoxy group . Solubility in water is generally low for halogenated compounds, but ethanol derivatives (e.g., the target) show better solubility in alcohols than ketones .
Research Findings and Trends
- Electronic Effects : Fluorine’s strong electronegativity in the 4-position may reduce electron density on the phenyl ring, affecting reactivity in substitution reactions .
- Biological Activity: Chlorinated ethanols are explored for antimicrobial and antitumor properties, though toxicity remains a concern .
- Crystallography : Tools like SHELXL and WinGX are critical for resolving structures of complex halogenated compounds, enabling precise stereochemical analysis .
Biological Activity
2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is an organic compound characterized by its unique structure, which includes a dichloro group and a methoxy group. This compound has garnered attention in the scientific community due to its potential biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C10H9Cl2F O2, with a molecular weight of 223.07 g/mol. The structural features include:
- Dichloro Group : Enhances reactivity and potential interactions with biological targets.
- Fluoro Substitution : May increase lipophilicity and binding affinity.
- Methoxy Group : Contributes to hydrogen bonding capabilities.
These functional groups suggest that the compound can engage in various biochemical interactions, potentially influencing enzyme activity and receptor binding .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activities through:
- Hydrogen Bond Formation : The hydroxyl group can form hydrogen bonds with biomolecules.
- Halogen Bonding : The presence of halogen atoms can enhance binding interactions with proteins and enzymes.
These interactions may lead to alterations in biochemical pathways, suggesting potential therapeutic applications in areas such as oncology and neuropharmacology .
Biological Activity Studies
Research has demonstrated that this compound exhibits various biological activities:
- Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymes, which may be beneficial in treating diseases characterized by dysregulated enzyme activity.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, positioning the compound as a candidate for developing new antibiotics .
- Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis .
Case Studies
Several studies have explored the biological implications of this compound:
- Cancer Research : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, it was observed to affect CDK1 phosphorylation levels significantly .
- Neuropharmacology : The interaction of this compound with neurotransmitter receptors has been assessed, indicating potential applications in treating neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are employed to prepare 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous dichloroethanol derivatives are prepared by chlorination of ketones using reagents like concentrated HCl and aqueous hydroperoxide in ethanol under reflux . Slow evaporation from ethanol is a common method for obtaining crystals suitable for X-ray diffraction . Optimization of reaction conditions (e.g., solvent choice, stoichiometry, and temperature) is critical to improving yield and purity.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer, followed by structure solution using direct methods (e.g., SHELXT ) and refinement via SHELXL . Key parameters include R-factors (e.g., R₁ < 0.05 for high-quality data), anisotropic displacement parameters, and hydrogen bonding analysis. Visualization tools like WinGX and ORTEP aid in model validation and figure preparation .
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., methoxy and fluorine groups).
- FTIR : Identifies functional groups (e.g., -OH stretches at ~3200 cm⁻¹, C-Cl bonds at ~700 cm⁻¹).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, corroborating synthetic success .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?
Data contradictions arise from crystal imperfections or dynamic disorder. Strategies include:
- Twinning Refinement : Using SHELXL’s TWIN/BASF commands to model twinned domains .
- Disorder Modeling : Splitting atoms into multiple positions with occupancy refinement.
- High-Resolution Data : Collecting data at low temperature (e.g., 100 K) to reduce thermal motion artifacts . Validation tools like R₁, wR₂, and goodness-of-fit (GOF) ensure model reliability .
Q. What are the challenges in optimizing reaction conditions for large-scale synthesis?
- Solvent Selection : Ethanol is common, but greener alternatives (e.g., ionic liquids) may reduce environmental impact.
- Byproduct Formation : Excess chlorinating agents can lead to over-halogenation; stoichiometric control via in situ monitoring (e.g., TLC or GC-MS) is essential .
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) could improve regioselectivity but require rigorous purification to avoid contamination .
Q. How can computational methods (e.g., DFT) complement experimental data for structural and electronic analysis?
Density Functional Theory (DFT) calculates optimized geometries, electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO). These align with SCXRD data to validate bond lengths/angles . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O, Cl···Cl contacts), explaining packing motifs .
Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?
- Functional Group Modification : Replacing the methoxy or fluorine groups alters electronic effects and steric bulk.
- Biological Assays : Testing antimicrobial activity against Gram-positive/negative strains (e.g., MIC values) identifies pharmacophores .
- Docking Studies : Molecular docking into target proteins (e.g., enzymes) predicts binding affinities and mechanistic pathways .
Methodological and Analytical Considerations
Q. How are anisotropic displacement parameters (ADPs) interpreted in crystallographic models?
ADPs (ellipsoids in ORTEP diagrams) represent atomic vibration/conformational disorder. Large ellipsoids may indicate unresolved disorder or dynamic motion. Refinement restraints (e.g., SIMU/DELU in SHELXL) ensure physically reasonable ADPs .
Q. What are the limitations of slow evaporation for crystal growth, and how can they be mitigated?
Slow evaporation may yield small or twinned crystals. Alternatives include:
Q. How can researchers address potential environmental concerns associated with this compound?
While specific ecotoxicological data are lacking, best practices include:
- Biodegradability Studies : Assessing microbial degradation pathways.
- Green Chemistry Principles : Using biocatalysts (e.g., lipases) or solvent-free conditions to minimize waste .
- Regulatory Compliance : Adhering to EPA guidelines for halogenated compound handling and disposal .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
